molecular formula CClF2N3O2S B14506285 Chloro(difluoro)methanesulfonyl azide CAS No. 64544-27-0

Chloro(difluoro)methanesulfonyl azide

Cat. No.: B14506285
CAS No.: 64544-27-0
M. Wt: 191.55 g/mol
InChI Key: CVNKYPGLMVCXLK-UHFFFAOYSA-N
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Description

Chloro(difluoro)methanesulfonyl azide is a chemical compound that belongs to the class of sulfonyl azides It is characterized by the presence of a sulfonyl group (SO₂) attached to an azide group (N₃), with chloro and difluoro substituents on the methanesulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(difluoro)methanesulfonyl azide can be synthesized through the reaction of chloro(difluoro)methanesulfonyl chloride with sodium azide in a suitable solvent such as ethanol or methanol . The reaction typically proceeds under mild conditions, with the azide ion (N₃⁻) displacing the chloride ion (Cl⁻) to form the desired azide compound. The reaction can be represented as follows:

ClCF2SO2Cl+NaN3ClCF2SO2N3+NaCl\text{ClCF}_2\text{SO}_2\text{Cl} + \text{NaN}_3 \rightarrow \text{ClCF}_2\text{SO}_2\text{N}_3 + \text{NaCl} ClCF2​SO2​Cl+NaN3​→ClCF2​SO2​N3​+NaCl

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure safety and efficiency. The use of automated systems and in situ generation of reactive intermediates can help minimize the risk of explosion and improve yield .

Chemical Reactions Analysis

Types of Reactions

Chloro(difluoro)methanesulfonyl azide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Photolysis: Ultraviolet (UV) light irradiation.

Major Products Formed

Scientific Research Applications

Chloro(difluoro)methanesulfonyl azide has several applications in scientific research:

Mechanism of Action

The mechanism of action of chloro(difluoro)methanesulfonyl azide involves the reactivity of the azide group. In nucleophilic substitution reactions, the azide ion (N₃⁻) attacks electrophilic centers, displacing leaving groups and forming new bonds. In reduction reactions, the azide group is converted to an amine, releasing nitrogen gas (N₂) in the process . Photolysis of the azide group generates nitrene intermediates, which are highly reactive and can participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloro(difluoro)methanesulfonyl azide is unique due to the presence of chloro and difluoro substituents, which can influence its reactivity and stability. These substituents can also affect the compound’s physical properties, making it distinct from other sulfonyl azides .

Properties

CAS No.

64544-27-0

Molecular Formula

CClF2N3O2S

Molecular Weight

191.55 g/mol

IUPAC Name

1-chloro-N-diazo-1,1-difluoromethanesulfonamide

InChI

InChI=1S/CClF2N3O2S/c2-1(3,4)10(8,9)7-6-5

InChI Key

CVNKYPGLMVCXLK-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(S(=O)(=O)N=[N+]=[N-])Cl

Origin of Product

United States

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